2-((4-Methoxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
2-((4-Methoxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that features a thiazole ring fused to a benzimidazole core. The presence of a methoxyphenyl group attached to the methylene bridge adds to its structural complexity. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with a thiazole derivative under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolo(3,2-a)benzimidazole derivatives: These compounds share the core structure and may exhibit similar biological activities.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group may have comparable chemical properties and reactivity.
Uniqueness
2-((4-Methoxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
41776-89-0 |
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Molecular Formula |
C17H12N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)10-15-16(20)19-14-5-3-2-4-13(14)18-17(19)22-15/h2-10H,1H3/b15-10+ |
InChI Key |
WZCYBAPHQGWHEL-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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